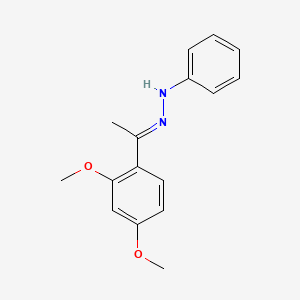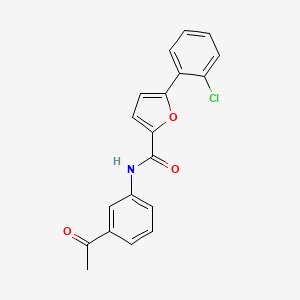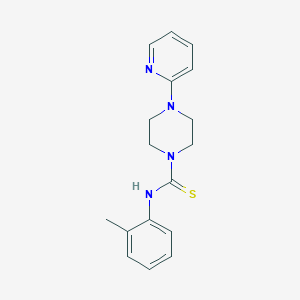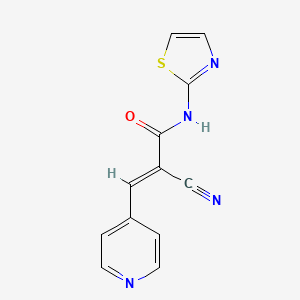
2-cyano-3-(4-pyridinyl)-N-1,3-thiazol-2-ylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-3-(4-pyridinyl)-N-1,3-thiazol-2-ylacrylamide, also known as CP-690,550, is a synthetic compound that belongs to the class of Janus kinase inhibitors (JAK inhibitors). JAK inhibitors are a type of medication that inhibit the activity of Janus kinases, which are enzymes involved in the signaling pathways of cytokines and growth factors. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases.
Wirkmechanismus
2-cyano-3-(4-pyridinyl)-N-1,3-thiazol-2-ylacrylamide inhibits the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. By inhibiting JAK enzymes, 2-cyano-3-(4-pyridinyl)-N-1,3-thiazol-2-ylacrylamide reduces the activity of downstream signaling pathways that are implicated in the pathogenesis of autoimmune and inflammatory diseases. This leads to a reduction in inflammation and disease activity.
Biochemical and Physiological Effects
2-cyano-3-(4-pyridinyl)-N-1,3-thiazol-2-ylacrylamide has been shown to have several biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and increases the production of anti-inflammatory cytokines, such as interleukin-10. It also reduces the activity of immune cells, such as T cells and B cells, which are implicated in the pathogenesis of autoimmune and inflammatory diseases. 2-cyano-3-(4-pyridinyl)-N-1,3-thiazol-2-ylacrylamide has been shown to have a favorable safety profile in preclinical and clinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
2-cyano-3-(4-pyridinyl)-N-1,3-thiazol-2-ylacrylamide has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying the JAK signaling pathway. It has been extensively studied in preclinical and clinical studies, providing a wealth of data on its pharmacokinetics, pharmacodynamics, and safety profile. However, 2-cyano-3-(4-pyridinyl)-N-1,3-thiazol-2-ylacrylamide also has some limitations for lab experiments. It is a synthetic compound that may not accurately reflect the complexity of the JAK signaling pathway in vivo. It also has limited solubility in aqueous solutions, which may affect its bioavailability and pharmacological activity.
Zukünftige Richtungen
There are several future directions for the study of 2-cyano-3-(4-pyridinyl)-N-1,3-thiazol-2-ylacrylamide. One area of interest is the development of more selective JAK inhibitors that target specific JAK isoforms. This may lead to improved efficacy and safety profiles for JAK inhibitors. Another area of interest is the investigation of the long-term safety and efficacy of JAK inhibitors in the treatment of autoimmune and inflammatory diseases. Finally, the role of JAK inhibitors in the treatment of other diseases, such as cancer and infectious diseases, is an area of active research.
Synthesemethoden
The synthesis of 2-cyano-3-(4-pyridinyl)-N-1,3-thiazol-2-ylacrylamide involves several steps, including the reaction of 2-chloro-3-cyanopyridine with 2-aminothiazole to form 2-cyano-3-(4-pyridinyl)thiazole. This intermediate is then reacted with acryloyl chloride to produce 2-cyano-3-(4-pyridinyl)-N-1,3-thiazol-2-ylacrylamide. The synthesis of 2-cyano-3-(4-pyridinyl)-N-1,3-thiazol-2-ylacrylamide has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-cyano-3-(4-pyridinyl)-N-1,3-thiazol-2-ylacrylamide has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors that are implicated in the pathogenesis of these diseases. 2-cyano-3-(4-pyridinyl)-N-1,3-thiazol-2-ylacrylamide has been shown to reduce disease activity and improve symptoms in preclinical and clinical studies.
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-pyridin-4-yl-N-(1,3-thiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4OS/c13-8-10(7-9-1-3-14-4-2-9)11(17)16-12-15-5-6-18-12/h1-7H,(H,15,16,17)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBDSPOQZYHVNB-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=C(C#N)C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C=C(\C#N)/C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-3-(pyridin-4-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]acetohydrazide](/img/structure/B5718361.png)
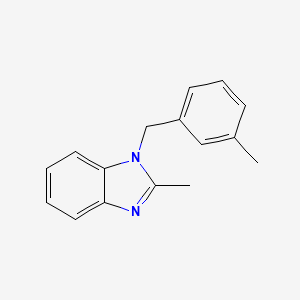
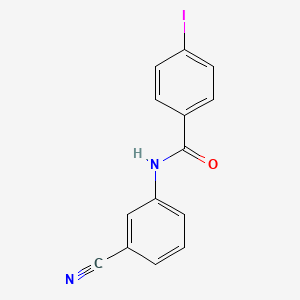
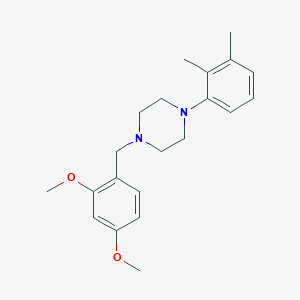
![4-chloro-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide](/img/structure/B5718381.png)
![N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5718385.png)
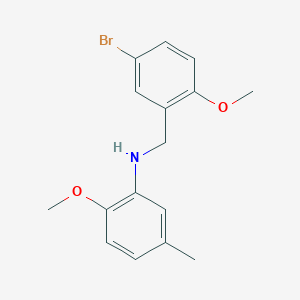
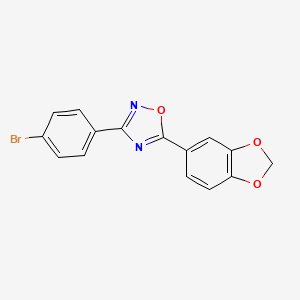
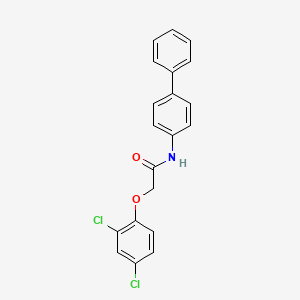
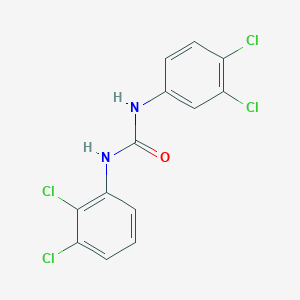
![4-[(2-methyl-3-phenylacryloyl)amino]benzamide](/img/structure/B5718427.png)
